molecular formula C10H6BrNO2 B180123 6-Bromo-1-nitronaphthalene CAS No. 102153-48-0

6-Bromo-1-nitronaphthalene

Cat. No.: B180123
CAS No.: 102153-48-0
M. Wt: 252.06 g/mol
InChI Key: PDWYRGAWLCDGMW-UHFFFAOYSA-N
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Description

6-Bromo-1-nitronaphthalene is an organic compound with the molecular formula C10H6BrNO2. It is a derivative of naphthalene, where a bromine atom is substituted at the sixth position and a nitro group at the first position. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Scientific Research Applications

6-Bromo-1-nitronaphthalene is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: It is used in the development of fluorescent probes and other bioactive compounds.

    Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Target of Action

It is known that nitroaromatic compounds like 1-nitronaphthalene can be metabolized by certain bacteria .

Mode of Action

It is known that nitroaromatic compounds can be metabolized by bacteria through a series of enzymatic reactions . The initial step in the degradation of 1-nitronaphthalene, a similar compound, is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene

Biochemical Pathways

In the case of 1-nitronaphthalene, the subsequent assimilation of 1,2-dihydroxynaphthalene seems to follow the well-established pathway for naphthalene degradation . This suggests that 6-Bromo-1-nitronaphthalene might also affect similar biochemical pathways, but more research is needed to confirm this.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . It is also known to inhibit several cytochrome P450 enzymes, which could impact its metabolism . Its log P (a measure of lipophilicity) values range from 1.42 to 3.88, suggesting it has moderate lipophilicity . Its water solubility is moderately low, with log S values ranging from -4.31 to -4.54 .

Result of Action

Nitroaromatic compounds are generally more toxic than their parent polycyclic aromatic hydrocarbons . More research is needed to understand the specific effects of this compound.

Action Environment

It is known that nitroaromatic compounds enter the environment from both natural sources and anthropogenic activities . The degradation of these compounds by bacteria can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-nitronaphthalene typically involves the bromination of 1-nitronaphthalene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the sixth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The reaction is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-nitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst or using chemical reductants like tin and hydrochloric acid.

    Substitution: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin and hydrochloric acid.

    Substitution: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products:

    Reduction: 6-Bromo-1-aminonaphthalene.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Comparison with Similar Compounds

    1-Nitronaphthalene: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    6-Bromo-2-nitronaphthalene: Has the nitro group at the second position, leading to different reactivity and applications.

    1-Bromo-2-nitronaphthalene: Another positional isomer with distinct chemical properties.

Uniqueness: 6-Bromo-1-nitronaphthalene is unique due to the specific positioning of the bromine and nitro groups, which imparts distinct reactivity patterns and makes it valuable in targeted synthetic applications.

Properties

IUPAC Name

6-bromo-1-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWYRGAWLCDGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356568
Record name 6-bromo-1-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102153-48-0
Record name 6-bromo-1-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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